molecular formula C25H25N3O2S B2386786 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone CAS No. 955816-93-0

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone

Cat. No.: B2386786
CAS No.: 955816-93-0
M. Wt: 431.55
InChI Key: ZBHPYYROBCWLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a synthetic chemical compound featuring a benzothiazole core linked to a naphthalene group via a piperazine scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry due to its aromaticity and presence of both nitrogen and sulfur atoms, which allows it to engage in diverse donor-acceptor and nucleophilic reactions . This heterocyclic system is a versatile pharmacophore found in molecules with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and pesticidal properties . The specific molecular architecture of this compound, which combines a benzothiazole, a piperazine linker, and a naphthalene system, suggests significant potential for use in drug discovery and development research. Piperazine rings are common building blocks in modern drug discovery, contributing favorable physicochemical properties and are found in biologically active compounds across numerous therapeutic areas . Similarly, naphthalene-derived structures are frequently explored for their biological activities . This compound is supplied exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-17-7-10-21(30-2)23-24(17)31-25(26-23)28-13-11-27(12-14-28)22(29)16-18-8-9-19-5-3-4-6-20(19)15-18/h3-10,15H,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHPYYROBCWLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a complex organic compound with significant potential for various biological activities, particularly in pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure comprises several notable features:

  • Piperazine Ring : Known for its diverse biological activity.
  • Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial effects.
  • Naphthalene Component : Enhances interaction with biological targets.
Property Details
Molecular FormulaC22H25N3O4S
Molecular Weight459.6 g/mol
CAS Number941926-05-2

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of Cell Proliferation : The presence of the benzo[d]thiazole moiety may induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems due to the piperazine structure.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.

A study reported that similar thiazole-containing compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Thiazole derivatives have been shown to exhibit activity against a range of pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Inhibitory effects on Candida species.

In one study, thiazole derivatives demonstrated comparable activity to standard antibiotics like norfloxacin .

Neuroprotective Effects

The piperazine component may confer neuroprotective effects by modulating neurotransmitter systems, which has been observed in related compounds. This activity could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected their potency .
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various thiazole derivatives, revealing that compounds with electron-donating groups exhibited enhanced activity against bacterial strains.
  • Neuroprotection Research : Investigations into piperazine-containing compounds demonstrated their potential in protecting neuronal cells from oxidative stress, suggesting a pathway for therapeutic applications in neurodegenerative conditions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs from the provided evidence, focusing on substituent effects, molecular properties, and pharmacological implications.

Structural Analogues with Benzothiazole-Piperazine-Triazole Hybrids

Compounds 5i–5l () share the benzothiazole-piperazine scaffold but differ in substituents:

  • 5i: Includes a 4,5-diphenyltriazole-thio group.
  • 5j : Substituted with a benzothiazolethio-methyl triazole, increasing sulfur content and polarizability.
  • 5k : Features a benzoimidazole-thio group, introducing hydrogen-bonding capability via NH groups.
  • 5l : Contains an indoline-2,3-dione moiety, which introduces a planar, conjugated system for enhanced binding to kinase ATP pockets.

Comparison with Target Compound :

  • The naphthalen-2-yl group in the target compound replaces triazole-based substituents, increasing hydrophobicity and aromatic surface area. This may enhance blood-brain barrier penetration compared to 5i–5l but reduce solubility .
Piperazine-Thiazole Urea Derivatives (11a–11o, )

These compounds feature a thiazole-piperazine core with urea-linked aryl groups (e.g., 3-fluorophenyl, 3,5-dichlorophenyl). Key differences include:

  • Electron-Withdrawing Substituents : Chloro, fluoro, and trifluoromethyl groups in 11b–11o increase electrophilicity and metabolic stability.
  • Urea Linker: Introduces hydrogen-bond donor/acceptor sites, favoring kinase or GPCR targeting.

Comparison with Target Compound :

  • Its naphthalene system may confer higher affinity for hydrophobic binding pockets compared to the smaller aryl groups in 11a–11o .
Piperazine-Sulfonyl Tetrazole Derivatives (7n–7r, )

These analogs incorporate sulfonyl-piperazine and tetrazole-thio groups:

  • 7n : 4-Methoxyphenylsulfonyl with tetrazole-thio. The sulfonyl group enhances solubility but reduces membrane permeability.
  • 7o–7r : Trifluoromethylphenylsulfonyl groups increase metabolic resistance and electronegativity.

Comparison with Target Compound :

  • The target’s benzothiazole and naphthalene groups replace sulfonyl and tetrazole moieties, prioritizing lipophilicity over polar interactions. This structural divergence suggests divergent targets (e.g., microtubules vs. kinase ATP sites) .
Benzoimidazole-Piperazine Hybrids ()

The compound in , 7, features a benzoimidazole-piperazine core.

Comparison with Target Compound :

  • The 4-methoxy-7-methylbenzothiazole in the target compound offers greater electron deficiency, which may enhance interactions with electron-rich biological targets (e.g., topoisomerase II) .

Preparation Methods

Structure and Properties

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone (CAS: 955816-93-0) is characterized by a molecular formula of C₂₅H₂₅N₃O₂S with a molecular weight of 431.6 g/mol. The compound features three key structural components: a 4-methoxy-7-methylbenzo[d]thiazole moiety, a piperazine linker, and a 2-(naphthalen-2-yl)ethanone group. This arrangement of functional groups confers specific physicochemical properties that influence both its synthesis approach and potential applications.

Property Value
Molecular Formula C₂₅H₂₅N₃O₂S
Molecular Weight 431.6 g/mol
CAS Number 955816-93-0
Appearance Crystalline solid
Solubility Sparingly soluble in water; soluble in organic solvents such as dichloromethane, ethanol, and DMSO
Melting Point Not definitively established

General Synthetic Considerations

The synthesis of this compound requires a strategic approach to constructing and connecting the three distinct moieties. Several key considerations guide the preparation methods:

  • The benzothiazole core typically requires a cyclization step to form the heterocyclic system
  • The piperazine moiety serves as a linking group and must be selectively functionalized
  • The connection to the naphthalene-containing component usually occurs in the final stages of synthesis
  • Protection/deprotection strategies may be necessary for selective functionalization

Synthetic Routes

Convergent Synthesis via Acylation of Piperazine Intermediate

This approach represents the most direct route, employing a coupling reaction between a preformed 4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine intermediate and 2-(naphthalen-2-yl)acetic acid (or its activated derivative).

Preparation of Benzothiazole-Piperazine Intermediate

The preparation of the benzothiazole-piperazine intermediate typically follows a route similar to those used for related compounds:

  • Formation of the benzothiazole core : Beginning with 4-methoxy-3-methylaniline, treatment with potassium thiocyanate and bromine in acetic acid generates the benzothiazole scaffold.

  • Connection to piperazine : The generated 2-halogenated benzothiazole undergoes nucleophilic substitution with piperazine (frequently using excess piperazine to favor mono-substitution).

4-Methoxy-3-methylaniline + KSCN + Br₂ → 2-Bromo-4-methoxy-7-methylbenzo[d]thiazole
2-Bromo-4-methoxy-7-methylbenzo[d]thiazole + Piperazine → 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine
Coupling with 2-(Naphthalen-2-yl)acetic Acid

The final step involves coupling the benzothiazole-piperazine intermediate with 2-(naphthalen-2-yl)acetic acid. This can be accomplished through several methods:

  • Direct coupling using coupling reagents : EDC/DMAP (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine) methodology similar to that described for related compounds.

  • Acid chloride approach : Converting 2-(naphthalen-2-yl)acetic acid to its acid chloride derivative using thionyl chloride or oxalyl chloride, followed by reaction with the benzothiazole-piperazine intermediate.

Reaction conditions:

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine + 2-(Naphthalen-2-yl)acetic acid
EDC·HCl (1.5 eq), DMAP (0.1 eq), TEA (3.0 eq)
DCM, room temperature, 4-6 hours
Yield: 75-85%

Alternative Method: Thiourea Cyclization Approach

An alternative approach involves building the benzothiazole core at a later stage in the synthesis:

  • Preparation of 2-aminothiophenol derivative : 4-Methoxy-3-methylaniline is converted to the corresponding diazonium salt, which is then treated with potassium ethyl xanthate to form a xanthate intermediate. Hydrolysis yields the 2-aminothiophenol derivative.

  • Piperazine acylation : Piperazine is selectively acylated with 2-(naphthalen-2-yl)acetyl chloride.

  • Benzothiazole formation : The 2-aminothiophenol derivative is condensed with the acylated piperazine in the presence of an oxidizing agent to form the target compound.

Key reaction conditions:

1-Acyl piperazine + 2-Amino-5-methoxy-4-methylthiophenol
Oxidant: Ferric chloride (FeCl₃, 2.0 eq)
Solvent: Ethanol
Temperature: Reflux
Time: 4-5 hours
Yield: 60-70%

One-Pot Sequential Method

A more efficient approach involves a one-pot sequential synthesis strategy:

  • Preparation of the benzothiazole core : The benzothiazole precursor is prepared as described in Method 3.1.1.

  • Sequential coupling : In a one-pot procedure, the benzothiazole intermediate is treated with piperazine, followed by addition of a coupling agent and 2-(naphthalen-2-yl)acetic acid without isolation of intermediates.

This method reduces the number of isolation and purification steps, potentially improving overall yield.

Reaction conditions:

2-Chloro-4-methoxy-7-methylbenzo[d]thiazole (1.0 eq)
Piperazine (3.0 eq)
K₂CO₃ (2.0 eq)
DMF, 80°C, 3-4 hours
→ Add 2-(naphthalen-2-yl)acetic acid (1.2 eq), HATU (1.3 eq), DIPEA (3.0 eq)
Continue reaction at room temperature for 6 hours
Overall yield: 65-75%

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Studies on similar compounds have demonstrated the following trends:

Solvent Reaction Time (h) Yield (%) Observations
DCM 6 78 Clean reaction, easy workup
DMF 4 82 Higher yield but more difficult purification
THF 8 70 Moderate yield
Acetonitrile 5 75 Good compromise between yield and purification
Toluene 10 60 Poor solubility of intermediates

Coupling Agent Comparison

For the acylation step, various coupling agents have been evaluated with notable differences in performance:

Coupling Agent Equivalent Ratio Reaction Time (h) Yield (%)
EDC·HCl/DMAP 1.5:0.1 6 78
HATU 1.3 4 83
DCC/HOBt 1.5:1.5 8 72
PyBOP 1.3 5 80
T3P 1.5 4 81

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides the highest yield with the shortest reaction time, making it the preferred coupling agent for large-scale synthesis.

Temperature and Reaction Time Optimization

Temperature plays a crucial role in both the formation of the benzothiazole scaffold and the coupling reactions:

Reaction Step Temperature (°C) Time (h) Yield (%)
Benzothiazole formation 60 6 72
Benzothiazole formation 80 4 85
Benzothiazole formation 100 2 80
Piperazine coupling 25 (RT) 10 65
Piperazine coupling 60 6 80
Piperazine coupling 80 4 82
Acylation 0 8 75
Acylation 25 (RT) 6 83
Acylation 40 4 70

Optimal conditions generally involve formation of the benzothiazole at 80°C, piperazine coupling at 60-80°C, and acylation at room temperature to minimize side reactions.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Column chromatography : Silica gel chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Recrystallization : Sequential recrystallization from appropriate solvent systems such as ethanol/water or ethyl acetate/hexane

  • Preparative HPLC : For final purification, especially for analytical or pharmaceutical grade material

Analytical Characterization

Characterization of the final compound typically includes:

  • ¹H NMR and ¹³C NMR spectroscopy : Key diagnostic signals include:

    • Methoxy protons (δ ~3.8 ppm)
    • Methyl protons (δ ~2.3 ppm)
    • Aromatic protons from both benzothiazole and naphthalene moieties
    • Piperazine protons (typically δ ~3.4-3.8 ppm)
    • Methylene protons adjacent to carbonyl (δ ~3.9 ppm)
  • HRMS : Expected m/z for [M+H]⁺: 432.1746

  • IR spectroscopy : Characteristic bands include:

    • C=O stretching (~1650 cm⁻¹)
    • C-N stretching (~1350-1200 cm⁻¹)
    • C-O-C stretching (~1250-1100 cm⁻¹)
  • Melting point determination

Scale-Up Considerations

For larger-scale synthesis, several modifications to the synthetic approach may be necessary:

  • Solvent selection : Transition from chlorinated solvents to more environmentally friendly alternatives such as 2-methyltetrahydrofuran or ethyl acetate

  • Heat management : Implementation of controlled addition and cooling systems, especially for exothermic steps

  • Workup procedures : Development of crystallization protocols to minimize solvent usage and chromatographic purification

  • Reagent selection : Substitution of hazardous reagents (e.g., replacing thionyl chloride with oxalyl chloride)

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Step 1: Formation of the benzo[d]thiazole moiety via condensation of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2: Introduction of the piperazine ring via nucleophilic substitution or coupling reactions, requiring careful control of temperature (60–90°C) and solvent polarity (e.g., DMF or dichloromethane) .
  • Step 3: Final ketone formation through Friedel-Crafts acylation or coupling of the naphthalen-2-yl group using catalysts like AlCl₃ .
    Optimization Tips:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress with TLC or HPLC to minimize side products .
  • Purify intermediates via column chromatography or recrystallization to enhance final product purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the piperazine ring connectivity, methoxy group position, and naphthalene substitution pattern. Aromatic proton signals in the δ 6.5–8.5 ppm range confirm the benzo[d]thiazole and naphthalene moieties .
  • Mass Spectrometry (HRMS): Provides exact mass confirmation, distinguishing between isomers or impurities .
  • IR Spectroscopy: Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .

Advanced: How can computational chemistry tools be integrated into the design and optimization of this compound’s synthesis?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like ChemAxon or Schrödinger’s Synthia propose viable synthetic pathways by fragmenting the target molecule into commercially available precursors .
  • Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., acylation or ring closure) .
  • Solvent/Catalyst Screening: Machine learning platforms (e.g., IBM RXN) recommend optimal solvents (e.g., THF for polar intermediates) and catalysts (e.g., Pd for cross-couplings) .
  • Molecular Dynamics Simulations: Assess stability of intermediates under varying thermal conditions .

Advanced: What strategies can resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

  • Validation Assays: Re-test biological activity using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) to rule out false positives/negatives .
  • Docking Refinement: Adjust computational models by incorporating flexible side-chain residues or solvation effects in molecular docking (e.g., AutoDock Vina) .
  • Meta-Analysis: Cross-reference with structurally similar compounds (e.g., piperazine-thiazole derivatives) to identify trends in activity-structure relationships .
  • Parameter Optimization: Recalibrate force fields or QSAR models using experimental data to improve predictive accuracy .

Advanced: How does the naphthalen-2-yl group influence the compound’s pharmacological profile compared to other aromatic substituents?

Methodological Answer:

  • Lipophilicity and Bioavailability: The naphthalen-2-yl group increases logP values compared to phenyl or pyridyl analogs, enhancing membrane permeability but potentially reducing solubility. Measure via shake-flask or HPLC logP assays .
  • Target Engagement: Use competitive binding assays (e.g., radioligand displacement) to compare affinity for targets like serotonin or histamine receptors against analogs with benzofuran or thiophene groups .
  • Metabolic Stability: Evaluate hepatic microsomal stability; bulkier naphthalene may slow CYP450-mediated oxidation compared to smaller substituents .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Complementary Techniques: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
  • Isotopic Labeling: Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., NH in piperazine) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
  • Expert Consultation: Collaborate with specialized crystallography or spectroscopy facilities to resolve ambiguous results .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cell Viability Assays: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values to reference drugs .
  • Receptor Binding Studies: Use membrane preparations from transfected HEK293 cells to assess GPCR modulation .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Analog Library Synthesis: Prepare derivatives with modifications to the methoxy group, piperazine ring, or naphthalene moiety .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bond donors in the thiazole ring) .
  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ values) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.